1-(4-Bromobutoxy)-2-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromobutoxy)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c11-7-3-4-8-15-10-6-2-1-5-9(10)12(13)14/h1-2,5-6H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTCDOPRKWQEBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429053 | |
| Record name | 1-(4-bromobutoxy)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118327-50-7 | |
| Record name | 1-(4-bromobutoxy)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 1 4 Bromobutoxy 2 Nitrobenzene
Reactivity of the Nitroaromatic Moiety
The nitro group significantly influences the chemical properties of the benzene (B151609) ring, primarily through its strong electron-withdrawing nature. This electronic effect governs the regioselectivity and feasibility of various transformations.
Reductive Transformations of the Nitro Group
The reduction of the nitro group is a fundamental transformation, often serving as a gateway to a variety of other functionalities, most notably the corresponding aniline (B41778) derivative.
Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. The process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), and a source of hydrogen gas (H2). libretexts.org The reaction proceeds through a series of intermediates. The nitro group is sequentially reduced to a nitrosobenzene (B162901) species, then to a phenylhydroxylamine, and finally to the corresponding amine. The exact mechanism involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise transfer of hydrogen atoms. libretexts.org
Table 1: Intermediates in the Catalytic Hydrogenation of Nitroarenes
| Intermediate | Structure |
| Nitrosobenzene | Ar-N=O |
| Phenylhydroxylamine | Ar-NHOH |
This table outlines the principal intermediates formed during the catalytic hydrogenation of a generic nitroarene (Ar-NO2).
In a molecule like 1-(4-bromobutoxy)-2-nitrobenzene, which possesses other reducible functional groups (the bromoalkoxy chain), chemoselectivity is a critical consideration. Various reagents and conditions have been developed to selectively reduce the nitro group while leaving other functionalities intact. researchgate.netscispace.comorganic-chemistry.org For instance, systems like sodium borohydride (B1222165) (NaBH4) in the presence of transition metal complexes such as Ni(PPh3)4 have been shown to effectively reduce nitroaromatics to amines without affecting other reducible groups. jsynthchem.com Another approach involves the use of reagents like tin(II) chloride (SnCl2) or iron powder in acidic media, which are known for their chemoselective reduction of nitro groups. scispace.com The choice of solvent can also play a significant role in the selectivity of the reduction. researchgate.net
Table 2: Common Reagents for Chemoselective Nitro Reduction
| Reagent System | Notes |
| NaBH4/Ni(PPh3)4 | Mild conditions, high chemoselectivity. jsynthchem.com |
| SnCl2/HCl | Classic method, effective for many substrates. scispace.com |
| Fe/HCl or Fe/NH4Cl | Cost-effective and widely used in industrial processes. |
| Na2S2O4 (Sodium Dithionite) | Often used for the reduction of nitro groups in the presence of other sensitive functionalities. |
This table summarizes common reagent systems used for the chemoselective reduction of nitroarenes.
Recent research has explored radical-mediated pathways for the reduction of nitroaromatic compounds. While less common than catalytic hydrogenation or metal-hydride reductions, these methods offer alternative reactivity profiles. For example, the use of samarium(0) metal in the presence of a catalytic amount of a bipyridinium salt can facilitate the electron-transfer-based reduction of aromatic nitro groups. organic-chemistry.org These reactions proceed through the formation of a nitro anion radical, which is then further reduced. nih.gov
Oxidative Cross-Coupling Reactions Involving the Nitroarene Ring
The field of C-H activation has opened new avenues for the functionalization of arenes, including nitroaromatics. Oxidative cross-coupling reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds directly from C-H bonds. Recent studies have demonstrated the para-selective amination of nitrobenzenes through a C(sp²)-H/N-H cross-coupling reaction. nih.gov This transition-metal-free approach involves the generation of nitrogen radicals that react with the electron-deficient nitroarene. nih.gov While specific examples involving this compound are not extensively documented, the principles of these reactions are applicable. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been successfully performed on related molecules like 1,4-dibromo-2-nitrobenzene, indicating the feasibility of such transformations on nitro-substituted aromatic rings. researchgate.net
Reactivity of the Aliphatic Bromo-Substituted Butoxy Chain
The primary carbon bearing the bromine atom in this compound is a prime target for nucleophilic attack. The most probable pathway for substitution is the bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, a nucleophile attacks the electrophilic carbon atom, leading to the simultaneous departure of the bromide leaving group.
The general mechanism for an SN2 reaction on this compound can be depicted as follows:
Nu- + Br-(CH2)4-O-Ar-NO2 → Nu-(CH2)4-O-Ar-NO2 + Br-
Where Nu- represents a nucleophile and Ar represents the 2-nitrophenyl group.
The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. Strong, sterically unhindered nucleophiles and polar aprotic solvents generally favor the SN2 pathway.
While the SN2 mechanism is predominant for primary alkyl halides, the possibility of a unimolecular (SN1) pathway cannot be entirely dismissed, especially under conditions that favor carbocation formation, such as in the presence of a strong Lewis acid or in highly polar, protic solvents. However, the formation of a primary carbocation is energetically unfavorable, making the SN1 pathway less common for this substrate.
A kinetic study on the solvolysis of the structurally related o-nitrobenzyl bromide provides some insight into the potential role of the ortho-nitro group. researchgate.netlibretexts.org While direct steric hindrance from the ortho substituent might be expected to slow the reaction, the study suggests the possibility of intramolecular nucleophilic assistance from the nitro group, which could influence the reaction rate and mechanism. researchgate.netlibretexts.org
Table 1: Factors Influencing Nucleophilic Substitution Pathways of this compound
| Factor | Favors SN2 Pathway | Favors SN1 Pathway |
| Nucleophile | Strong, high concentration | Weak, low concentration |
| Substrate | Primary halide (as in this case) | Tertiary halide |
| Solvent | Polar aprotic (e.g., DMSO, acetone) | Polar protic (e.g., water, ethanol) |
| Leaving Group | Good leaving group (Br- is effective) | Good leaving group |
The structure of this compound, with a reactive alkyl halide chain positioned ortho to a nitro group, presents the potential for intramolecular cyclization. These reactions can lead to the formation of heterocyclic ring systems. For instance, under appropriate basic conditions, the oxygen of the nitro group could potentially act as an internal nucleophile, attacking the electrophilic carbon of the butoxy chain.
However, a more plausible cyclization pathway involves the reduction of the nitro group to an amine. The resulting 2-(4-bromobutoxy)aniline would possess a nucleophilic amino group perfectly positioned to undergo an intramolecular SN2 reaction with the bromo-butoxy chain, leading to the formation of a seven-membered heterocyclic ring, a benzoxazepine derivative.
Research on the intramolecular cyclization of nitroalkanes has shown that the presence of electron-withdrawing groups on the benzene ring can favor such reactions. In the case of this compound, the strong Brønsted acid-catalyzed cyclization of related nitro compounds to form benzoxazines highlights the potential for the nitro group's oxygen to participate in ring formation under specific conditions.
In the presence of a strong, sterically hindered base, this compound can undergo elimination reactions, competing with the SN2 pathway. The most likely elimination mechanism is the bimolecular elimination (E2) reaction. In this process, the base abstracts a proton from the carbon atom adjacent to the one bearing the bromine (the β-carbon), leading to the formation of a double bond and the concurrent expulsion of the bromide ion.
The product of such an elimination would be 1-(but-3-en-1-yloxy)-2-nitrobenzene. The regioselectivity of this reaction is governed by Zaitsev's rule, which predicts the formation of the most substituted alkene, although the less-substituted Hofmann product can be favored with a bulky base.
Synergistic Reactivity and Integrated Mechanistic Pathways of Combined Functional Groups
The true chemical character of this compound is revealed in the synergistic interplay between the bromo-butoxy chain and the ortho-nitro group. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and, to a lesser extent, the side chain.
The presence of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), although the bromo-butoxy side chain is not a typical leaving group in such reactions. More importantly, the nitro group's electronic effects can influence the reactivity of the side chain. For example, the inductive effect of the nitro group can slightly increase the electrophilicity of the carbon bearing the bromine atom, potentially accelerating SN2 reactions.
As mentioned earlier, the most significant synergistic reactivity lies in the potential for intramolecular reactions following the transformation of the nitro group. The reduction of the nitro group to an amine creates a potent internal nucleophile, setting the stage for efficient intramolecular cyclization to form heterocyclic structures. This two-step sequence—reduction followed by cyclization—is a common strategy in the synthesis of complex nitrogen-containing heterocycles.
Furthermore, studies on related o-nitrobenzyl compounds have explored the role of the ortho-nitro group as an intramolecular nucleophilic assistant in solvolysis reactions. researchgate.netlibretexts.org This suggests that even without prior transformation, the nitro group can participate in the reaction mechanism, influencing the rate and potentially the products of nucleophilic substitution on the bromo-butoxy chain.
Synthetic Transformations and Applications of 1 4 Bromobutoxy 2 Nitrobenzene As a Key Intermediate
Preparation of Amino-Substituted Derivatives
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to a versatile class of intermediates, the arylamines. These compounds are pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.
Synthesis of 4-(4-Bromobutoxy)aniline and Related Arylamines
The primary amino-substituted derivative of 1-(4-Bromobutoxy)-2-nitrobenzene is 2-(4-Bromobutoxy)aniline. The synthesis of this and related arylamines is predominantly achieved through the reduction of the nitro group. A variety of reducing agents and catalytic systems can be employed for this transformation, offering different levels of selectivity and efficiency.
The selective reduction of the nitro group in the presence of other functional groups, such as the bromoalkyl chain in this compound, is crucial. Catalytic hydrogenation is a widely used method for this purpose. This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, on a solid support like carbon, in the presence of hydrogen gas. The reaction conditions are generally mild, which helps in preserving other sensitive functional groups.
Another common method is the use of metals in acidic media, such as tin or iron in hydrochloric acid. However, these conditions can sometimes be harsh and may affect other parts of the molecule. More modern and milder methods include the use of transfer hydrogenation, with reagents like hydrazine (B178648) or sodium borohydride (B1222165) in the presence of a catalyst. For instance, tin(II) chloride is a widely used reagent for the chemoselective reduction of nitroarenes in the laboratory setting.
The general transformation is depicted below:
Figure 1: General scheme for the reduction of this compound to 2-(4-Bromobutoxy)aniline.
| Catalyst/Reagent | Conditions | Substrate Scope | Reference |
| Pt/CeO₂ | Hydrogen transfer reaction | Nitroaromatics | researchgate.net |
| Tin(II) chloride | Acidic or alcoholic solvent | Nitroarenes | nih.gov |
| Catalytic Hydrogenation (e.g., Pd/C) | H₂, various solvents | Nitroarenes | nih.govmdpi.com |
Table 1: Selected Methods for the Reduction of Nitroarenes to Anilines
Construction of Complex Organic Scaffolds
The bifunctional nature of this compound, and its corresponding amine, 2-(4-Bromobutoxy)aniline, makes it a valuable building block for the synthesis of more complex molecular architectures. The presence of a reactive bromoalkyl chain and a modifiable aromatic core allows for sequential or one-pot reactions to build diverse heterocyclic and polymeric structures.
Synthesis of Benzothiazole-Based Ligands
Benzothiazoles are a prominent class of heterocyclic compounds with a wide range of biological activities and applications in materials science. The synthesis of 2-substituted benzothiazoles often involves the condensation of a 2-aminothiophenol (B119425) with a variety of functional groups. While 2-(4-Bromobutoxy)aniline itself is not a direct precursor, it can be envisioned as a starting material for the synthesis of a 2-aminothiophenol derivative. More direct routes to benzothiazoles from anilines are also known. These methods typically involve reaction with a sulfur source. nih.gov
Alternatively, the bromoalkoxy side chain of 2-(4-Bromobutoxy)aniline can be used to append the benzothiazole (B30560) moiety to another molecular scaffold, or to introduce the aniline (B41778) functionality to a pre-existing benzothiazole core. The synthesis of benzothiazole aniline (BTA) derivatives and their metal complexes has been a subject of interest for their potential as anticancer agents. researchgate.netmdpi.comnih.govnih.gov
Figure 2: General synthetic routes to benzothiazole derivatives.
| Reactants | Reagents/Catalyst | Product Type | Reference |
| 2-Aminothiophenol, Aldehydes | Molecular sieves, PCC | 2-Alkylbenzothiazoles | nih.gov |
| 2-Aminothiophenol, Ketones | CuBr₂ | 2-Acylbenzothiazoles | nih.gov |
| 2-Aminothiophenol, Diethyl oxalate | HATU, DIPEA | Benzothiazolamides | nih.gov |
Table 2: Examples of Reagents for Benzothiazole Synthesis
Derivatization to Arylimidamide-Azole Hybrid Compounds
Arylimidamide-azole hybrids are a class of compounds that have been investigated for their potential as antileishmanial agents. nih.govnih.govresearchgate.net The synthesis of these complex molecules often involves a multi-step sequence starting from a nitrophenol derivative. The phenoxyalkyl linker, a key structural feature of these hybrids, can be introduced via Williamson ether synthesis with a dibromoalkane. The nitro group is then reduced to an amine, which is subsequently converted to the imidamide functionality.
In this context, this compound could serve as a key intermediate. The existing 4-bromobutoxy chain can be further functionalized with an azole, such as imidazole (B134444) or triazole. Following this, the nitro group would be reduced to an aniline, which then undergoes reaction to form the arylimidamide. This modular approach allows for the generation of a library of compounds with varying linker lengths and terminal groups. nih.gov
A representative synthetic scheme is shown below:
Figure 3: General synthetic strategy for arylimidamide-azole hybrids.
| Starting Material | Key Transformation Steps | Final Product Class | Reference |
| Nitrophenol, Dibromoalkane | Etherification, Azole substitution, Nitro reduction, Imidamide formation | Arylimidamide-azole hybrids | nih.gov |
Table 3: Synthetic Strategy for Arylimidamide-Azole Hybrids
Incorporation into Polymeric or Macrocyclic Structures
The presence of two reactive sites in this compound, the bromo group and the nitro group (or its reduced amine form), allows for its potential use as a monomer in polymerization reactions. For example, the bromo group can participate in nucleophilic substitution reactions, while the amine group (after reduction) can be involved in amide or imine bond formation. This could lead to the formation of novel polymers with interesting properties.
Similarly, this bifunctionality can be exploited for the synthesis of macrocyclic structures. Intramolecular cyclization under high dilution conditions, or intermolecular cyclization of two or more monomer units, could lead to the formation of unique macrocycles. While no specific examples utilizing this compound were found, the synthesis of macrocycles from building blocks containing alkoxy chains and reactive functional groups is a known strategy. For instance, benzothiadiazole-based macrocycles have been synthesized and studied for their emission properties. nih.gov
Utility in Diverse Synthetic Pathways for Functional Molecules
The versatility of this compound as a synthetic intermediate stems from the orthogonal reactivity of its functional groups. The bromoalkoxy chain can be used to introduce this substituted phenyl ring into a larger molecule via ether linkages. The nitro group can be reduced to an amine, which then opens up a vast array of subsequent transformations, including diazotization, acylation, and condensation reactions.
Furthermore, the ortho-relationship between the nitro and alkoxy groups can influence the regioselectivity of further aromatic substitution reactions, providing a handle for the synthesis of specifically substituted benzene (B151609) derivatives. The bromoalkyl chain can also be converted into other functional groups, such as azides, thiols, or amines, further expanding the synthetic utility of this intermediate. These features make this compound a potentially valuable, though currently underutilized, building block in the synthesis of a wide range of functional molecules for medicinal chemistry, materials science, and other areas of chemical research.
Building Blocks for Complex Pharmaceutical Intermediates
The structural features of this compound make it a promising starting material for the synthesis of complex pharmaceutical intermediates. The primary route for its utilization in this context involves the reduction of the nitro group to an amine, yielding 2-(4-bromobutoxy)aniline. This transformation is a critical step, as the resulting aromatic amine is a common precursor in the synthesis of various heterocyclic compounds with demonstrated biological activity.
One of the key potential applications of 2-(4-bromobutoxy)aniline is in the synthesis of benzoxazine (B1645224) derivatives. These heterocyclic systems are of considerable interest in medicinal chemistry. For example, the intramolecular cyclization of N-acylated 2-aminophenol (B121084) derivatives is a known route to benzoxazoles. Similarly, the amino and ether functionalities of 2-(4-bromobutoxy)aniline provide the necessary reactive centers for the construction of 1,4-benzoxazine-based structures, which are known to exhibit a range of pharmacological activities, including acting as inhibitors for protein-tyrosine kinases.
Furthermore, the bromoalkyl chain offers a reactive handle for the introduction of various other functional groups or for tethering the molecule to other scaffolds. This allows for the generation of a diverse library of compounds for screening in drug discovery programs. The reaction of the terminal bromine with nucleophiles such as amines, thiols, or carboxylates can lead to a wide array of derivatives with potentially valuable therapeutic properties.
Precursors for Advanced Materials Research
In the realm of materials science, the bifunctionality of this compound provides opportunities for its use as a monomer or cross-linking agent in the synthesis of novel polymers and advanced materials. The aromatic nitro group can influence the electronic properties and thermal stability of a material, while the bromoalkyl chain allows for polymerization or grafting onto other polymer backbones.
Following the reduction of the nitro group to an amine, the resulting 2-(4-bromobutoxy)aniline can be utilized in the synthesis of high-performance polymers such as polyimides or polybenzoxazines. These materials are known for their excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in aerospace, electronics, and other demanding fields. The flexible butoxy linker can impart a degree of flexibility into the polymer chain, potentially leading to materials with tailored mechanical properties.
Moreover, the presence of the bromine atom allows for post-polymerization modification. This feature enables the tuning of the material's properties after its initial formation. For instance, the bromine can be substituted with other functional groups to alter the surface properties, solubility, or reactivity of the polymer.
Formation of Dye and Pigment Precursors
Aromatic nitro compounds have historically been, and continue to be, crucial precursors in the synthesis of a vast array of dyes and pigments. fishersci.se The key transformation in this application is the reduction of the nitro group to an amino group, which can then be converted into a diazonium salt. This diazonium salt is a highly reactive species that can undergo coupling reactions with various aromatic compounds to form azo dyes, which represent the largest class of synthetic colorants.
Following the reduction of this compound to 2-(4-bromobutoxy)aniline, the resulting amine can be diazotized using a source of nitrous acid, typically generated from sodium nitrite (B80452) and a strong acid. The subsequent coupling of the in-situ formed diazonium salt with a suitable coupling component, such as a phenol, naphthol, or another aromatic amine, would lead to the formation of an azo dye.
The butoxy chain in the resulting dye molecule could influence its properties, such as its solubility in different media and its affinity for various substrates like textiles or plastics. The terminal bromine atom also presents an opportunity for further functionalization, potentially leading to reactive dyes that can form covalent bonds with the substrate, resulting in excellent wash fastness. While specific examples of dyes derived directly from this compound are not extensively documented in publicly available literature, the fundamental reactivity of its derived amine makes it a plausible and versatile precursor for the synthesis of novel colorants.
Advanced Analytical Characterization Techniques for Research on 1 4 Bromobutoxy 2 Nitrobenzene and Its Derivatives
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By providing information about the chemical environment, connectivity, and spatial arrangement of atoms, NMR is crucial for the characterization of 1-(4-Bromobutoxy)-2-nitrobenzene.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons. For this compound, the expected signals would be in distinct regions corresponding to the aromatic and the aliphatic bromo-butoxy chain protons. Based on analogous structures like 1-bromo-2-nitrobenzene (B46134) and various butoxybenzenes, the following proton signals are anticipated. stackexchange.comrsc.org
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (H3-H6) | 7.0 - 8.0 | Multiplets | 4H |
| -OCH₂- | 4.1 - 4.3 | Triplet | 2H |
| -CH₂-CH₂-CH₂-Br | 1.8 - 2.2 | Multiplets | 4H |
| -CH₂-Br | 3.4 - 3.6 | Triplet | 2H |
This table is predictive, based on data from analogous compounds.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The electron-withdrawing nitro group and the electronegative oxygen and bromine atoms significantly influence the chemical shifts.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-NO₂ (Aromatic) | ~148 |
| C-O (Aromatic) | ~152 |
| Aromatic CH | 115 - 135 |
| -OCH₂- | ~68 |
| -CH₂-CH₂Br | ~30-33 |
| -CH₂-Br | ~28-30 |
This table is predictive, based on data from analogous compounds like 1-bromo-2-nitrobenzene and butoxybenzene (B75284) derivatives. rsc.orgchemicalbook.com
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the assignments. A COSY spectrum would show correlations between adjacent protons in the butoxy chain, while an HSQC spectrum would link each proton to its directly attached carbon atom.
Mass Spectrometry (e.g., ESI-MS, GC-MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS): Often coupled with Gas Chromatography (GC-MS), EI-MS would likely show the molecular ion peak [M]⁺ and a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ and subsequent fragmentation of the aromatic ring. chemicalbook.comnist.gov The bromo-butoxy chain would also undergo characteristic fragmentation.
Electrospray Ionization Mass Spectrometry (ESI-MS): This softer ionization technique, often coupled with HPLC, would be expected to show the protonated molecule [M+H]⁺ or adducts with solvent ions, again with the characteristic bromine isotopic pattern.
| Ion | Expected m/z | Notes |
| [M]⁺ | 273/275 | Molecular ion with bromine isotopes |
| [M-NO₂]⁺ | 227/229 | Loss of nitro group |
| [M-C₄H₈Br]⁺ | 138 | Loss of the bromobutyl group |
This table is predictive and shows expected major fragments.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. For this compound, the key vibrational bands would be:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-O Asymmetric Stretch | 1520 - 1560 |
| N-O Symmetric Stretch | 1345 - 1385 |
| C-O-C Stretch | 1200 - 1275 |
| C-Br Stretch | 500 - 600 |
| Aromatic C-H Stretch | ~3000 - 3100 |
| Aliphatic C-H Stretch | ~2850 - 2960 |
This table is based on characteristic IR absorption frequencies for the respective functional groups. nist.govspectrabase.comchemicalbook.comnist.govchemicalbook.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Nitroaromatic compounds typically exhibit strong absorption bands in the UV region. The presence of the nitro group and the ether linkage on the benzene (B151609) ring would result in characteristic absorption maxima. For nitrobenzene (B124822) and its derivatives, absorptions are often observed in the range of 250-280 nm. researchgate.net
Chromatographic Methods for Purity Assessment and Separation
Chromatographic methods are essential for separating the components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method would be most suitable. sielc.comcdc.gov
A typical HPLC system for analyzing this compound would consist of:
Column: A C18 stationary phase is commonly used for the separation of nonpolar to moderately polar compounds.
Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water or methanol (B129727) and water is generally effective. sielc.com The addition of a small amount of acid, like formic acid, can improve peak shape and is compatible with mass spectrometry detection. sielc.com
Detector: A UV detector set at a wavelength where the nitroaromatic chromophore absorbs strongly (e.g., 254 nm or 270 nm) would be appropriate.
The retention time of the compound would be a key identifier, and the area of the peak would be proportional to its concentration, allowing for quantitative purity assessment.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. This compound, with a predicted boiling point that is likely amenable to GC analysis, can be analyzed for purity and to detect any volatile impurities. epa.govhpst.czresearchgate.net
A suitable GC method would involve:
Column: A capillary column with a nonpolar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), would provide good separation.
Injector: A split/splitless injector would be used to introduce the sample.
Detector: A Flame Ionization Detector (FID) would provide a general response to organic compounds, while a more selective detector like a Nitrogen-Phosphorus Detector (NPD) or an Electron Capture Detector (ECD) would offer higher sensitivity for this nitrogen- and bromine-containing compound. epa.gov Coupling the GC to a Mass Spectrometer (GC-MS) would provide both separation and structural identification of the main component and any impurities. researchgate.net
The purity of the sample would be determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This powerful analytical method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of novel compounds. In the context of this compound and its derivatives, X-ray crystallography offers a definitive means to elucidate their solid-state conformation, which influences their physical and potentially their chemical behavior.
While a crystal structure for this compound itself is not publicly available, analysis of closely related derivatives provides significant insight into the structural characteristics of this family of compounds. A pertinent example is the single-crystal X-ray study of 1-Bromo-4-methyl-2-nitrobenzene. researchgate.net The determination of its crystal structure allows for a detailed examination of the molecular geometry and packing in the solid state.
The study of 1-Bromo-4-methyl-2-nitrobenzene revealed that the compound crystallizes in the orthorhombic space group Pna2_1. researchgate.net The dihedral angle between the nitro group and the phenyl ring is a critical parameter in nitroaromatic compounds, as it is sensitive to the chemical environment, particularly the nature of ortho substituents. researchgate.net In the case of 1-Bromo-4-methyl-2-nitrobenzene, this dihedral angle was determined to be 14.9(11)°. researchgate.net This deviation from coplanarity is a notable structural feature.
The detailed crystallographic data obtained from the analysis of 1-Bromo-4-methyl-2-nitrobenzene is summarized in the table below. This data not only provides a precise structural snapshot of this specific derivative but also serves as a valuable reference for computational modeling and for understanding the potential solid-state structures of other related compounds, including this compound.
Crystallographic Data for 1-Bromo-4-methyl-2-nitrobenzene
| Parameter | Value |
| Chemical Formula | C₇H₆BrNO₂ |
| Formula Weight | 216.04 |
| Crystal System | Orthorhombic |
| Space Group | Pna2_1 |
| a (Å) | 13.016(5) |
| b (Å) | 14.617(5) |
| c (Å) | 4.037(5) |
| V (ų) | 768.1(10) |
| Z | 4 |
| Temperature (K) | 181 |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| Density (calculated) (Mg m⁻³) | 1.868 |
| R-factor | 0.053 |
| wR-factor | 0.131 |
Data sourced from Acta Cryst. (2011). E67, o2641. researchgate.net
This detailed structural information is fundamental for establishing a baseline understanding of how the bromo- and nitro-substituents, along with the alkyl chain in related molecules, dictate the crystal packing and molecular conformation.
Emerging Research Frontiers in this compound Chemistry
The synthetic intermediate this compound, a key building block in the synthesis of various organic molecules, is poised at the edge of new research frontiers. While traditionally valued for its role in established synthetic pathways, emerging methodologies in organic chemistry are set to unlock its untapped potential. Future research is anticipated to focus on novel catalytic transformations, integration into complex reaction cascades, the development of sustainable synthetic protocols, and the discovery of new reactivity patterns. These explorations promise to expand the utility of this versatile molecule in medicinal chemistry, materials science, and beyond.
Q & A
Q. What are the standard synthetic routes for preparing 1-(4-Bromobutoxy)-2-nitrobenzene, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions starting from substituted benzene derivatives. A common approach includes:
Nitration : Introduce the nitro group at the ortho position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C).
Etherification : React the nitrobenzene derivative with 1,4-dibromobutane in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C .
Optimization Strategies :
- Vary solvent polarity to improve nucleophilic substitution efficiency.
- Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates.
- Monitor reaction progress via TLC or HPLC to minimize byproducts .
Q. How do electron-withdrawing groups (EWGs) influence the reactivity of the nitro group in substitution reactions?
Methodological Answer: The nitro group is a strong EWG that activates the benzene ring for nucleophilic aromatic substitution (SₙAr) by:
Increasing Electrophilicity : The nitro group withdraws electron density via resonance, making the ring more electrophilic at meta/para positions.
Directing Reactivity : In this compound, the nitro group directs incoming nucleophiles to the para position relative to itself.
Experimental Validation :
- Compare reaction rates with/without EWGs using kinetic studies.
- Use Hammett plots to quantify substituent effects .
Q. What spectroscopic methods are most effective for confirming the structure of this compound?
Methodological Answer: Key techniques include:
NMR Spectroscopy :
- ¹H NMR : Identify protons on the butoxy chain (δ 1.6–1.8 ppm for CH₂, δ 3.4–3.6 ppm for OCH₂).
- ¹³C NMR : Confirm nitro (δ 148–152 ppm) and bromobutoxy (δ 30–35 ppm for Br-C) groups.
Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 289 (C₁₀H₁₁BrNO₃⁺) and isotopic patterns characteristic of bromine .
| Spectroscopic Data | Observed Values | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.8 (d, 1H, Ar-H), 4.1 (t, 2H, OCH₂) | |
| ESI-MS (m/z) | 289 [M+H]⁺ |
Q. What solvent systems are recommended for handling this compound in experimental workflows?
Methodological Answer:
Q. How is this compound utilized as an intermediate in synthesizing complex organic molecules?
Methodological Answer:
Cross-Coupling Reactions : The bromine substituent enables Suzuki-Miyaura couplings with aryl boronic acids to generate biaryl ethers.
Functional Group Transformations : Reduce the nitro group to an amine (using H₂/Pd-C) for further derivatization .
Advanced Research Questions
Q. What strategies address conflicting data in regioselectivity during nucleophilic aromatic substitution (SₙAr)?
Methodological Answer: Conflicting regioselectivity may arise due to competing directing effects. Resolve this by:
Computational Modeling : Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and predict reactive sites.
Isotopic Labeling : Track substitution patterns via ¹⁸O-labeled nucleophiles in mass spectrometry .
Q. How can solvent polarity and temperature discrepancies in reaction yield data be systematically analyzed?
Methodological Answer:
Q. What role does the bromobutoxy group play in facilitating cross-coupling reactions for material science applications?
Methodological Answer: The bromine atom serves as a leaving group in palladium-catalyzed couplings (e.g., Heck or Ullmann reactions) to form carbon-carbon bonds. Case Study :
- Couple with thiophene derivatives to synthesize conjugated polymers for optoelectronic materials .
Q. How can computational methods predict the compatibility of this compound with other functional groups in multi-step syntheses?
Methodological Answer:
Retrosynthetic Analysis : Tools like Synthia™ or Reaxys® identify viable pathways while avoiding incompatible groups (e.g., reducing agents with nitro groups).
Machine Learning : Train models on reaction databases to predict side reactions involving bromine or nitro moieties .
Q. What experimental approaches resolve contradictions in reported biological activity data for derivatives of this compound?
Methodological Answer:
Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace bromine with chlorine) and assay against target enzymes.
Meta-Analysis : Use statistical tools (e.g., RevMan) to aggregate data from disparate studies and identify confounding variables (e.g., solvent residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
